5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole
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Overview
Description
5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium carbonate, and various nucleophiles can be used under reflux conditions in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidation of the tetrazole ring can lead to the formation of azides or other nitrogen-containing compounds.
Scientific Research Applications
5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorobenzyl)-2H-tetrazole
- 5-(2-Fluorobenzyl)-2H-tetrazole
- 5-(2-Bromobenzyl)-2H-tetrazole
Uniqueness
5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution enhances its chemical reactivity and binding properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDYLDZZRANLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625646 |
Source
|
Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874607-03-1 |
Source
|
Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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